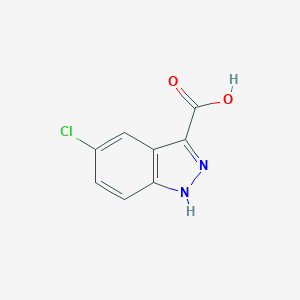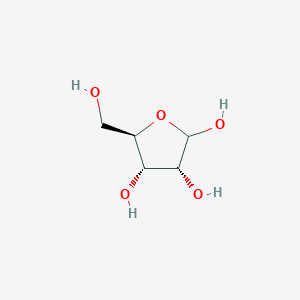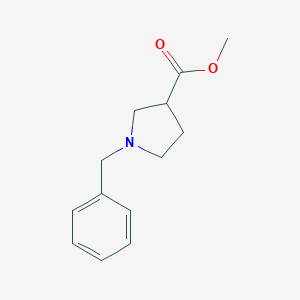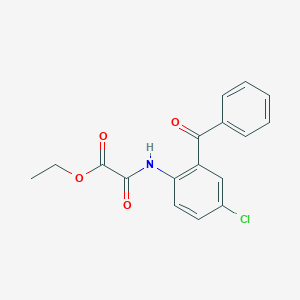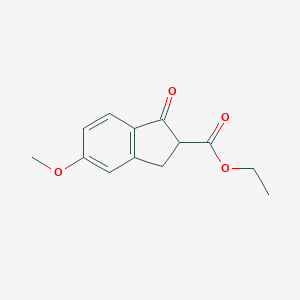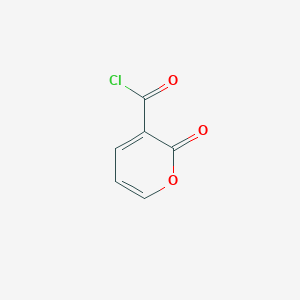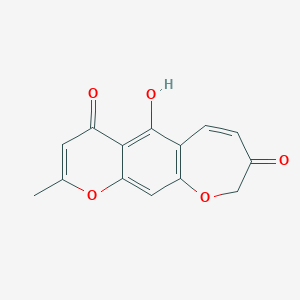
N-(3-oxobutan-2-yl)benzamide
Übersicht
Beschreibung
“N-(3-oxobutan-2-yl)benzamide” is a chemical compound with the molecular formula C11H13NO2 . It is also known by its chemical structure, which includes a benzamide group attached to a 3-oxobutan-2-yl group .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “N-(3-oxobutan-2-yl)benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “N-(3-oxobutan-2-yl)benzamide” can be analyzed using various spectroscopic techniques . These techniques can provide detailed information about the compound’s structure, including its atomic arrangement and chemical bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-oxobutan-2-yl)benzamide” can be found in databases like PubChem . These properties include its molecular weight, chemical structure, and other relevant information .Wissenschaftliche Forschungsanwendungen
Chemokine Receptor Antagonism : A derivative of N-(3-oxobutan-2-yl)benzamide has been identified as a potent C-C chemokine receptor 1 (CCR1) antagonist, which is crucial for immunological responses and potential therapeutic applications (Yang Hong et al., 2015).
Bactericidal Activity : Certain substituted N-(3-oxobutan-2-yl)benzamides have shown promising bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antibacterial agents (Iveta Zadrazilova et al., 2015).
Synthetic Cannabinoid Research : N-(3-oxobutan-2-yl)benzamide derivatives have been identified in new psychoactive substances, indicating their use in the synthesis of synthetic cannabinoids for research purposes (Gavin McLaughlin et al., 2016).
Metabolic Study of Synthetic Cannabinoids : The metabolism of N-(3-oxobutan-2-yl)benzamide derivatives, used as synthetic cannabinoids, has been studied using human liver microsomes, providing insight into their biotransformation and potential toxicological profiles (Jing Li et al., 2018).
Gelation Properties : N-(3-oxobutan-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, contributing to the understanding of molecular self-assembly and material science applications (P. Yadav et al., 2020).
Regulatory Aspects : The substance has been subject to regulatory actions, such as its placement into Schedule I of the Controlled Substances Act, highlighting its significance in legal and regulatory contexts (Federal Register, 2017).
Synthesis and Activity in Medicinal Chemistry : N-(3-oxobutan-2-yl)benzamide derivatives have been synthesized and evaluated for various biological activities, including neuroleptic and anti-inflammatory properties (S. Iwanami et al., 1981).
Cardiovascular Safety in Drug Development : Derivatives of N-(3-oxobutan-2-yl)benzamide have been explored for their potential as LpxC inhibitors in antibacterial drug development, with a focus on optimizing their cardiovascular safety profile (F. Cohen et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-oxobutan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(9(2)13)12-11(14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLGVRCYAIRMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389019 | |
| Record name | N-(3-oxobutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxobutan-2-yl)benzamide | |
CAS RN |
18227-62-8 | |
| Record name | N-(3-oxobutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




